Cinnamamidine
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Overview
Description
Cinnamamidine is an organic compound derived from cinnamic acid, characterized by the presence of an amidine functional group. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamamidine can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with ammonia or amines under specific conditions. For instance, the reaction of methyl cinnamate with phenylethylamine in the presence of a catalyst like Lipozyme® TL IM under continuous-flow microreactors has been reported to yield this compound derivatives efficiently . The reaction parameters, such as substrate molar ratio, temperature, and reaction time, are optimized to achieve maximum conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous-flow technology, which allows for better control over reaction conditions and higher yields. This method is advantageous due to its short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .
Chemical Reactions Analysis
Types of Reactions
Cinnamamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential therapeutic agents due to their anti-inflammatory, anticancer, and antioxidant activities.
Industry: Used in the development of new materials and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of cinnamamidine involves its interaction with specific molecular targets. For instance, certain this compound derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to antifungal effects . In antibacterial applications, this compound derivatives may target bacterial enzymes, inhibiting their activity and leading to bacterial cell death .
Comparison with Similar Compounds
Cinnamamidine can be compared with other similar compounds, such as cinnamamide and cinnamic acid derivatives. While cinnamamide and cinnamic acid derivatives also exhibit biological activities, this compound is unique due to the presence of the amidine group, which can enhance its binding affinity to specific molecular targets and improve its biological activity .
List of Similar Compounds
- Cinnamamide
- Cinnamic acid
- Cinnamoyl chloride
- Cinnamyl alcohol
This compound stands out due to its unique chemical structure and diverse applications, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
3-phenylprop-2-enimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXPZCCNRBQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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